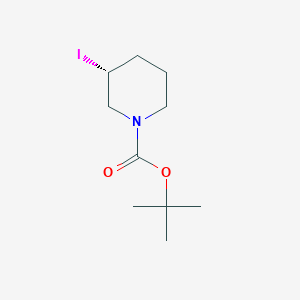
Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluene-4-sulfonic acid moiety linked to an ®-1-methyl-pyrrolidin-3-yl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with ®-1-methyl-pyrrolidin-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid esters involves the sulfonation of toluene followed by esterification. The sulfonation step is carried out using sulfur trioxide or oleum, and the resulting toluene-4-sulfonic acid is then esterified with the appropriate alcohol under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters .
Applications De Recherche Scientifique
Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid butyl ester
Uniqueness
Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester is unique due to the presence of the ®-1-methyl-pyrrolidin-3-yl group, which imparts specific stereochemical properties and reactivity. This makes it distinct from other toluene-4-sulfonic acid esters, which may have different alkyl or aryl groups .
Propriétés
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKYCMLUHXGOX-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7985417.png)
![2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7985426.png)
![2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7985430.png)
![2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate](/img/structure/B7985432.png)

![[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7985446.png)
![[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7985449.png)
![[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7985459.png)





